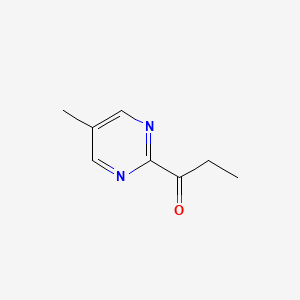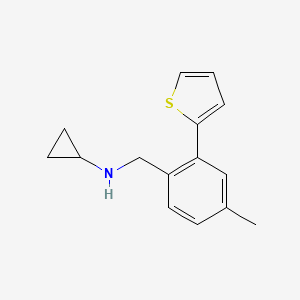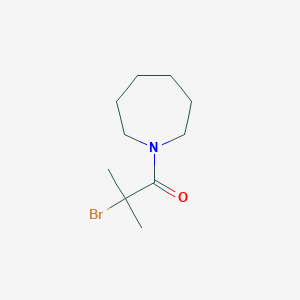
(4-(オキサゾール-2-イル)フェニル)メタンアミン
概要
説明
(4-(Oxazol-2-yl)phenyl)methanamine: is a heterocyclic aromatic amine with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . This compound features an oxazole ring attached to a phenyl group, which is further connected to a methanamine group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
科学的研究の応用
Chemistry:
(4-(Oxazol-2-yl)phenyl)methanamine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions .
Biology:
In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. It helps in understanding the mechanisms of enzyme catalysis and inhibition .
Medicine:
It is investigated for its pharmacological properties and potential therapeutic effects .
Industry:
In the industrial sector, (4-(Oxazol-2-yl)phenyl)methanamine is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of (4-(Oxazol-2-yl)phenyl)methanamine typically involves the reaction of 4-bromo-2-nitrobenzene with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring . The final step involves the reduction of the nitro group to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods:
Industrial production methods for (4-(Oxazol-2-yl)phenyl)methanamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: (4-(Oxazol-2-yl)phenyl)methanamine can undergo oxidation reactions to form corresponding oxazole derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylmethanamines.
作用機序
The mechanism of action of (4-(Oxazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity and function . The methanamine group can also participate in nucleophilic attacks, modifying the structure and activity of biological molecules .
類似化合物との比較
- (4-(Thiazol-2-yl)phenyl)methanamine
- (4-(Imidazol-2-yl)phenyl)methanamine
- (4-(Pyridyl-2-yl)phenyl)methanamine
Comparison:
- (4-(Thiazol-2-yl)phenyl)methanamine: Contains a thiazole ring instead of an oxazole ring, which can lead to different electronic properties and reactivity.
- (4-(Imidazol-2-yl)phenyl)methanamine: Features an imidazole ring, which has different hydrogen bonding capabilities compared to oxazole.
- (4-(Pyridyl-2-yl)phenyl)methanamine: Contains a pyridine ring, which can affect its basicity and interaction with biological targets.
Uniqueness:
(4-(Oxazol-2-yl)phenyl)methanamine is unique due to its oxazole ring, which provides distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.
特性
IUPAC Name |
[4-(1,3-oxazol-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPQVUBGKVXPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


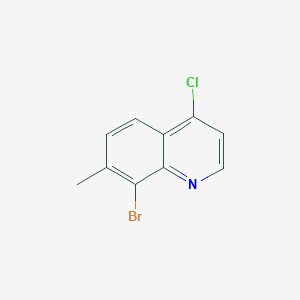
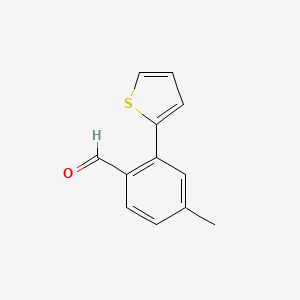

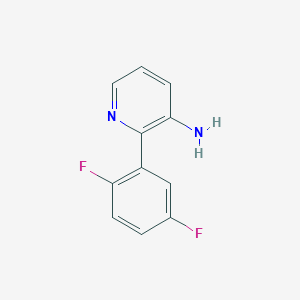

![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)

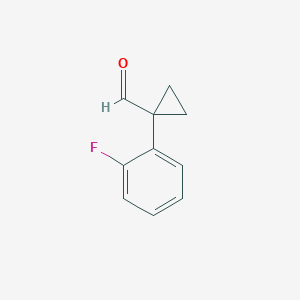
![5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B1406056.png)
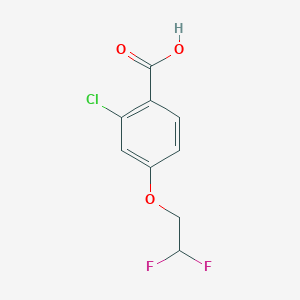
![1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine](/img/structure/B1406059.png)
